4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol
Overview
Description
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol is a complex organic compound known for its unique chemical structure and properties This compound features a pyridine ring substituted with chloro and trifluoromethyl groups, as well as a dinitrophenol moiety
Preparation Methods
The synthesis of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 2,6-dinitrophenol under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chloro and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include strong oxidizing agents, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds to 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol include other pyridine derivatives with chloro and trifluoromethyl substitutions. These compounds share some chemical properties but differ in their specific reactivity and applications. For example, compounds like 3-chloro-5-(trifluoromethyl)pyridine and 2,6-dinitrophenol have similar structures but distinct uses and reactivity profiles .
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5ClF3N3O5/c13-7-3-6(12(14,15)16)4-17-10(7)5-1-8(18(21)22)11(20)9(2-5)19(23)24/h1-4,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDJGIOMIPYYOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5ClF3N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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